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molecular formula C12H14F3NO B1316381 4-(4-Trifluoromethyl-phenyl)-piperidin-4-ol CAS No. 39757-71-6

4-(4-Trifluoromethyl-phenyl)-piperidin-4-ol

Cat. No. B1316381
M. Wt: 245.24 g/mol
InChI Key: KZZLCYKEVNALMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05852040

Procedure details

A mixture of 1-benzyloxycarbonyl-4-hydroxy-4-(4-trifluoromethylphenyl)-piperidine (12.3 g, 32.4 mmol), ethanol (150 mL), and 10% palladium on carbon (1.4 g) was hydrogenated in a Parr apparatus (initial hydrogen pressure was 48 psi). After 2.5 hours, the mixture was filtered through celite and concentrated. The residue was triturated with ether/hexane to obtain 4.98 g (63%) of 4-hydroxy-4-(4-trifluoromethylphenyl)-piperidine as a white solid which had mp 130.5°-132° C. Analysis calculated for C12 H14F3NO--0.25 H2O: C, 57.71; H, 5.85; N, 5.61. Found: C, 57.91; H 5.77; N, 5.54.
Name
1-benzyloxycarbonyl-4-hydroxy-4-(4-trifluoromethylphenyl)-piperidine
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH2:15][C:14]([OH:27])([C:17]2[CH:22]=[CH:21][C:20]([C:23]([F:26])([F:25])[F:24])=[CH:19][CH:18]=2)[CH2:13][CH2:12]1)=O)C1C=CC=CC=1.[H][H]>[Pd].C(O)C>[OH:27][C:14]1([C:17]2[CH:18]=[CH:19][C:20]([C:23]([F:26])([F:24])[F:25])=[CH:21][CH:22]=2)[CH2:15][CH2:16][NH:11][CH2:12][CH2:13]1

Inputs

Step One
Name
1-benzyloxycarbonyl-4-hydroxy-4-(4-trifluoromethylphenyl)-piperidine
Quantity
12.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)(C1=CC=C(C=C1)C(F)(F)F)O
Name
Quantity
1.4 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ether/hexane

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
OC1(CCNCC1)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.98 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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